molecular formula C7H5BrN2S B8569227 7-bromo-1,2-benzothiazol-5-amine

7-bromo-1,2-benzothiazol-5-amine

Cat. No.: B8569227
M. Wt: 229.10 g/mol
InChI Key: RXGUMHDQAJOYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-1,2-benzothiazol-5-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a benzo[d]isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1,2-benzothiazol-5-amine typically involves the bromination of benzo[d]isothiazole followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzo[d]isothiazole ring. Subsequent amination can be achieved using ammonia or amine derivatives under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-bromo-1,2-benzothiazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or secondary amines.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Corresponding amines or thiols.

Scientific Research Applications

7-bromo-1,2-benzothiazol-5-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential antipsychotic and antimalarial agents.

    Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and disease mechanisms.

    Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.

Mechanism of Action

The mechanism of action of 7-bromo-1,2-benzothiazol-5-amine depends on its specific application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Modulation: It can act as a modulator of receptors, either enhancing or inhibiting their activity by binding to specific sites on the receptor.

Molecular Targets and Pathways:

    Sodium Glucose Co-Transporter 2 (SGLT2): Inhibits glucose reabsorption in the kidneys, potentially useful in treating diabetes.

    Metabotropic Glutamate Receptor 4 (mGlu4): Acts as a positive allosteric modulator, showing promise in treating neurological disorders like Parkinson’s disease.

Comparison with Similar Compounds

    Benzo[d]isothiazol-3(2H)-ones: These compounds feature a hydroxyl group at the 3-position and are used in antimalarial drug development.

    Benzo[d]isothiazole C-glucosides: Known for their inhibitory activity against SGLT2 and potential use in diabetes treatment.

Uniqueness: 7-bromo-1,2-benzothiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

7-bromo-1,2-benzothiazol-5-amine

InChI

InChI=1S/C7H5BrN2S/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2

InChI Key

RXGUMHDQAJOYQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NS2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-bromo-5-nitro-benzo[d]isothiazole (1.0 g, 3.9 mmol) and iron powder (1.0 g, 19 mmol) in ethanol (40 mL) was heated to reflux with vigorous stirring. An aqueous 0.1 N hydrochloric acid (10 mL, 1 mmol) solution was added and the reaction continued until TLC showed no starting material. The reaction mixture was cooled to RT and filtered. The filtrate was concentrated and aqueous sodium carbonate was added to the residue until it became basic. This mixture was filtered through Celite, washing with ethyl acetate. The organic layer was separated, washed with water, dried over anhydrous sodium sulfate and concentrated to give 500 mg (56%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 8.8 (s, 1H), 7.2 (s, 1H), 7.1 (s, 1H), 3.82 (br. s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.